molecular formula C9H7NO2S B13664427 4-Cyano-2-(methylthio)benzoic acid

4-Cyano-2-(methylthio)benzoic acid

Cat. No.: B13664427
M. Wt: 193.22 g/mol
InChI Key: WKRHTRDHUNNLRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-2-(methylthio)benzoic acid is an organic compound with the molecular formula C9H7NO2S It is a derivative of benzoic acid, where the carboxyl group is substituted with a cyano group and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-2-(methylthio)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-cyanobenzoic acid with methylthiol in the presence of a suitable catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-2-(methylthio)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-Cyano-2-(methylthio)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyano-2-(methylthio)benzoic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions, while the methylthio group can undergo oxidation or substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Cyanobenzoic acid: Lacks the methylthio group, making it less reactive in certain chemical reactions.

    4-(Methylthio)benzoic acid: Lacks the cyano group, affecting its chemical and biological properties.

Uniqueness

4-Cyano-2-(methylthio)benzoic acid is unique due to the presence of both the cyano and methylthio groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

4-cyano-2-methylsulfanylbenzoic acid

InChI

InChI=1S/C9H7NO2S/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-4H,1H3,(H,11,12)

InChI Key

WKRHTRDHUNNLRX-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)C#N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.